Butanoic acid, 4-[[4-(acetyloxy)phenyl]amino]-4-oxo-
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Overview
Description
Butanoic acid, 4-[[4-(acetyloxy)phenyl]amino]-4-oxo- is a complex organic compound with a unique structure that combines a butanoic acid backbone with an acetyloxyphenylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of butanoic acid, 4-[[4-(acetyloxy)phenyl]amino]-4-oxo- typically involves multiple steps, starting with the preparation of the acetyloxyphenylamine intermediate. This intermediate is then reacted with butanoic acid derivatives under controlled conditions to form the final product. Common reagents used in these reactions include acetic anhydride, phenylamine, and butanoic acid .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
Butanoic acid, 4-[[4-(acetyloxy)phenyl]amino]-4-oxo- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids and ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the acetyloxy group, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols. Reaction conditions typically involve controlled temperatures and pH levels to ensure selective reactivity.
Major Products
The major products formed from these reactions include various substituted butanoic acids, alcohols, and amides, depending on the specific reagents and conditions used .
Scientific Research Applications
Butanoic acid, 4-[[4-(acetyloxy)phenyl]amino]-4-oxo- has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: This compound is studied for its potential biological activity and interactions with enzymes and proteins.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of complex organic molecules
Mechanism of Action
The mechanism of action of butanoic acid, 4-[[4-(acetyloxy)phenyl]amino]-4-oxo- involves its interaction with molecular targets such as enzymes and receptors. The acetyloxy group can undergo hydrolysis to release acetic acid, which can then participate in various biochemical pathways. The phenylamino group can interact with proteins and enzymes, potentially modulating their activity .
Comparison with Similar Compounds
Similar Compounds
Phenylbutyric acid: Similar in structure but lacks the acetyloxy group.
Acetoxybenzoic acid: Contains an acetyloxy group but has a different backbone structure.
Butyric acid: A simpler compound with a butanoic acid backbone but without the phenylamino and acetyloxy groups
Uniqueness
Butanoic acid, 4-[[4-(acetyloxy)phenyl]amino]-4-oxo- is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications.
Properties
CAS No. |
162753-02-8 |
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Molecular Formula |
C12H13NO5 |
Molecular Weight |
251.23 g/mol |
IUPAC Name |
4-(4-acetyloxyanilino)-4-oxobutanoic acid |
InChI |
InChI=1S/C12H13NO5/c1-8(14)18-10-4-2-9(3-5-10)13-11(15)6-7-12(16)17/h2-5H,6-7H2,1H3,(H,13,15)(H,16,17) |
InChI Key |
PHHLUAKNRYKYJN-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1=CC=C(C=C1)NC(=O)CCC(=O)O |
Origin of Product |
United States |
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